molecular formula C48H38N4 B082329 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine CAS No. 14527-51-6

5,10,15,20-Tetra-p-tolyl-21H,23H-porphine

Cat. No. B082329
CAS RN: 14527-51-6
M. Wt: 670.8 g/mol
InChI Key: XNOMLEHGHNPLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,10,15,20-Tetra-p-tolyl-21H,23H-porphine (TPTP) is an organic compound that belongs to the porphyrin class . It is a synthetic tetra-tolylated porphyrin that is often used as a sensitizer for dye-sensitized solar cells and as a catalyst for organic reactions .


Synthesis Analysis

The synthesis of TPTP involves the use of improved Hummers methods to synthesize graphene oxide (GO), and a thermally heating bottom-up approach is used to reduce GO to reduced graphene oxide (rGO) . The composite of rGO/TPTP is synthesized using a simple chemical method .


Molecular Structure Analysis

The molecular formula of TPTP is C48H38N4 . It has an average mass of 670.842 Da and a monoisotopic mass of 670.309631 Da .


Chemical Reactions Analysis

TPTP has been used in the development of a chemiresistive SO2 sensor based on a composite of reduced graphene oxide (rGO) and TPTP . The sensing response of rGO/TPTP for various concentrations of sulfur dioxide (SO2) was investigated in chemiresistive modality .


Physical And Chemical Properties Analysis

TPTP has a density of 1.2±0.1 g/cm3 . It has a molar refractivity of 208.3±0.3 cm3, and its polar surface area is 57 Å2 . It also has a polarizability of 82.6±0.5 10-24 cm3, a surface tension of 55.8±3.0 dyne/cm, and a molar volume of 555.5±3.0 cm3 .

Scientific Research Applications

  • Interaction with Nucleic Agents : A study by Makarska-Białokoz (2013) investigated the association between water-soluble cationic porphyrins, including a derivative of 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine, and nucleic agents using UV-VIS spectroscopy. This research provides insights into the interactions of porphyrins with nucleic compounds, relevant to molecular biology and genetics (Makarska-Białokoz, 2013).

  • Ion-Association Adsorption at Interfaces : Saitoh and Watarai (1997) studied the ion-association adsorption of ionic derivatives of porphyrin, including 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine, at liquid-liquid interfaces. This research has implications for understanding interfacial chemical reactions and could be applied in electrochemistry and materials science (Saitoh & Watarai, 1997).

  • Porphyrin-Peptide Constructs for MRI : Matthews, Pouton, and Threadgill (1999) developed monofunctionalised electrophilic and nucleophilic derivatives of 5,10,15,20-tetraphenyl-21H,23H-porphine for attachment to peptide amino and carboxyl side-chains. These novel polymeric porphinatomanganese(III) agents have potential applications in enhancing contrast in Magnetic Resonance Imaging (MRI) (Matthews, Pouton, & Threadgill, 1999).

  • Photophysical Properties in Photovoltaics : Makhlouf, Shehata, and Abdelhady (2019) explored the tuning of structural and optical properties of thin films of 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine, highlighting its potential as a promising photovoltaic absorber material. This research is significant for the development of more efficient solar cells (Makhlouf, Shehata, & Abdelhady, 2019).

  • Corrosion Inhibition in Steel : Singh et al. (2015) investigated the use of porphyrins, including 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine, as corrosion inhibitors for J55 steel in environments saturated with CO2. This has practical applications in protecting metals from corrosion, especially in industrial settings (Singh et al., 2015).

  • Optical Limiting Applications : Martin et al. (2005) found that simple metalloporphyrins based on 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine exhibit excellent optical limiting performance, important for protecting optical sensors and human eyes from intense light sources (Martin et al., 2005).

Safety And Hazards

When handling TPTP, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The use of TPTP in the development of chemiresistive sensors, such as the SO2 sensor, shows promise for future research and applications . The impressive performance of the rGO/TPTP composite sensor suggests potential for further exploration and development in this area .

properties

IUPAC Name

5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H38N4/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35/h5-28,49,52H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQNUQLWBBZIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H38N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,10,15,20-Tetra-p-tolyl-21H,23H-porphine

CAS RN

14527-51-6
Record name 21H,23H-Porphin, 5,10,15,20-tetrakis(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10,15,20-Tetra-p-tolyl-21H,23H-porphine
Reactant of Route 2
5,10,15,20-Tetra-p-tolyl-21H,23H-porphine
Reactant of Route 3
5,10,15,20-Tetra-p-tolyl-21H,23H-porphine
Reactant of Route 4
5,10,15,20-Tetra-p-tolyl-21H,23H-porphine
Reactant of Route 5
5,10,15,20-Tetra-p-tolyl-21H,23H-porphine
Reactant of Route 6
5,10,15,20-Tetra-p-tolyl-21H,23H-porphine

Citations

For This Compound
33
Citations
G Zhong, J Wu, Y Wang, R Li, J Xu, J Sun - Thin solid films, 2009 - Elsevier
In this work we studied both photoluminescence (PL) and electroluminescence (EL) properties of 5, 10, 15, 20-tetra-p-tolyl-21H, 23H-porphine (TTP) doped poly[2-methoxy-5-(2′-…
Number of citations: 3 www.sciencedirect.com
Z Guolun, W Jun, W Yonghong, L Rong, X Jinbao… - Thin Solid Films, 2009 - osti.gov
In this work we studied both photoluminescence (PL) and electroluminescence (EL) properties of 5, 10, 15, 20-tetra-p-tolyl-21H, 23H-porphine (TTP) doped poly[2-methoxy-5-(2'-…
Number of citations: 2 www.osti.gov
Y Zhang, P Chen, M Liu - Chemistry–A European Journal, 2008 - Wiley Online Library
We have developed a general method to construct optically active porphyrin supramolecular assemblies by using a simple air–water interfacial assembly process. The method involved …
P Yao, Y Qiu, P Chen, Y Ma, S He, JY Zheng… - …, 2010 - Wiley Online Library
Molecular assemblies of metalloporphyrins trans‐dichloro(5,10,15,20‐tetra‐p‐tolylporphyrinato)tin(IV) (SnCl2TPPMe) and trans‐dihydroxo(5,10,15,20‐tetra‐p‐tolylporphyrinato)tin(IV) (…
GL Zhong, J Wu, YH Wang, JZ Sun… - Key Engineering …, 2007 - Trans Tech Publ
The properties of photoluminescence (PL) and electroluminescence (EL) of 5,10,15,20- tetra-p-tolyl-21H, 23H-porphine (TTP) doped poly[2-methoxy-5-(2’-ethylhexyloxy)-1,4- …
Number of citations: 0 www.scientific.net
YG Kim, MR Kim, S Jang, YW Jang… - 2008 33rd IEEE …, 2008 - ieeexplore.ieee.org
We have focused on the synthesis and photovoltaic properties of oxotitanium(IV) 5,10,15,20-tetrakis(p-toyl) porphyrin (TiO-TTP) as an additive in the dye-sensitized solar cell (DSSC). …
Number of citations: 3 ieeexplore.ieee.org
KS Jung, YK Kim, HW Park, DH Won… - … Crystals and Liquid …, 2011 - Taylor & Francis
This study focuses on the syntheses of zinc 5,10,15,20-tetrakis(p-tolyl)porphyrin (ZnTTP), silicon dichloride 5,10,15,20-tetrakis(p-tolyl)porphyrin (SiCl 2 TTP), and oxotitanium(IV) 5,10,15,…
Number of citations: 1 www.tandfonline.com
P Chen, X Ma, K Hu, Y Rong… - Chemistry–A European …, 2011 - Wiley Online Library
A new method is described through which the macroscopic chirality of interfacial molecular assemblies of an achiral porphyrin can be mechanically controlled using an original yet …
AE Pomerantz, MR Hammond, AL Morrow… - Energy & …, 2009 - ACS Publications
Two-step laser mass spectrometry (L 2 MS) is explored as a technique to measure the molecular-mass distribution of asphaltenes. Unlike widely used laser desorption/ionization (LDI) …
Number of citations: 154 pubs.acs.org
SN Shmakov, SA Dergunov… - Chemical Communications, 2011 - pubs.rsc.org
Size-selective pores in the shells of hollow polymer nanocapsules enable combined assembly and entrapment of molecules. Small building blocks enter the capsule through the pores. …
Number of citations: 26 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.